molecular formula C10H5ClN2 B568009 1-Chloroisoquinoline-6-carbonitrile CAS No. 1260664-41-2

1-Chloroisoquinoline-6-carbonitrile

Cat. No.: B568009
CAS No.: 1260664-41-2
M. Wt: 188.614
InChI Key: PEGDRHQYGZULLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloroisoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.62 g/mol . It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the first position and a cyano group at the sixth position of the isoquinoline ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

1-Chloroisoquinoline-6-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of isoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the first position. The resulting 1-chloroisoquinoline is then reacted with a cyanating agent like copper(I) cyanide (CuCN) to form this compound .

Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

1-Chloroisoquinoline-6-carbonitrile undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloroisoquinoline-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Chloroisoquinoline-6-carbonitrile can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in certain contexts.

Properties

IUPAC Name

1-chloroisoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9-2-1-7(6-12)5-8(9)3-4-13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGDRHQYGZULLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743426
Record name 1-Chloroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260664-41-2
Record name 1-Chloro-6-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260664-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.